7,8-Epoxy-vitamin d3
Description
7,8-Epoxy-vitamin D3 (CAS: 89231-90-3) is an oxidation product of vitamin D3 (cholecalciferol) formed via radical-mediated reactions at its conjugated double bonds, particularly in the presence of hydroperoxides derived from unsaturated fatty acids . Its molecular formula is C27H44O2, with a molecular weight of 400.65 g/mol. Key physical properties include a predicted boiling point of 517.0 ± 38.0°C, density of 1.02 ± 0.1 g/cm³, and solubility in chlorinated (e.g., chloroform) and alcoholic (e.g., methanol) solvents .
Structurally, 7,8-epoxy-vitamin D3 retains the core secosteroid skeleton of vitamin D3 but features an epoxide group at the 7,8-position of the A-ring (Figure 1b in ). This modification alters its metabolic stability and biological activity. It is implicated in modulating calcium metabolism, bone homeostasis, and antiproliferative effects on cancer cells (e.g., breast, colon, and prostate) via vitamin D receptor (VDR) interactions .
Properties
IUPAC Name |
(1S,3Z)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIIZNCOZEFKV-FIFMJTSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Dehydrobromination and Epoxidation
A widely employed semisynthetic route begins with 7-dehydrocholesterol (7-DHC), the biosynthetic precursor to vitamin D3. Key steps include:
-
Bromination : 7-DHC undergoes allylic bromination using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin to yield 7α-bromo-7-dehydrocholesterol derivatives.
-
Dehydrobromination : Treatment with collidine or trimethyl phosphite induces syn-elimination, forming the 5,7-diene system.
-
Epoxidation : The 7,8-double bond is selectively epoxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, yielding 7,8-epoxy-vitamin D3.
Key Data :
Total Synthesis via Julia–Kocienski Olefination
Convergent Synthesis Strategy
This method involves coupling an A-ring fragment with a CD-ring precursor via Julia–Kocienski olefination, followed by epoxidation:
-
A-Ring Synthesis : (S)-Carvone is converted into a C2-alkoxy-substituted A-ring fragment through Sharpless epoxidation and subsequent functionalization.
-
CD-Ring Preparation : Steroidal CD-ring fragments are synthesized via palladium-catalyzed cross-coupling or enzymatic hydroxylation.
-
Olefination and Epoxidation : The A- and CD-ring fragments are coupled using a modified Julia olefination protocol. The resulting diene is epoxidized with VO(acac)₂ and tert-butyl hydroperoxide (TBHP).
Key Data :
Horner–Wittig Olefination Route
Phosphine Oxide Coupling
This approach utilizes Grundmann’s ketone derivatives and phosphine oxide intermediates:
-
Phosphine Oxide Preparation : A-ring phosphine oxides are synthesized from protected 7-dehydrocholesterol derivatives.
-
Coupling Reaction : The phosphine oxide is coupled with a CD-ring aldehyde via Horner–Wittig olefination, forming the triene backbone.
-
Epoxidation : The 7,8-double bond is epoxidized using dimethyldioxirane (DMDO) in acetone.
Key Data :
Catalytic Asymmetric Epoxidation
Sharpless Epoxidation
The Sharpless asymmetric epoxidation enables enantioselective synthesis of 7,8-epoxy-vitamin D3:
-
Substrate Preparation : A 7,8-diene vitamin D3 analogue is synthesized via photolysis of 7-DHC.
-
Epoxidation : Titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand induce asymmetric epoxidation.
Key Data :
Comparative Analysis of Methods
Stability and Formulation Considerations
7,8-Epoxy-vitamin D3 is sensitive to light, heat, and moisture. Stabilization strategies include:
-
Microencapsulation : Lipid-based carriers (e.g., nanostructured lipid carriers) improve shelf-life.
-
Solid Dispersion : Excipients like Eudragit L100-55 or PVP enhance stability in pharmaceutical formulations.
Stability Data :
Chemical Reactions Analysis
Types of Reactions: 7,8-Epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional functional groups, such as hydroxyl or keto groups.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
- 1-Hydroxy-7,8-epoxy-vitamin D3
- 1-Keto-7,8-epoxy-vitamin D3
- Various diol derivatives .
Scientific Research Applications
Cancer Treatment
Antiproliferative Effects
7,8-Epoxy-vitamin D3 has demonstrated significant antiproliferative effects on various cancer cell lines. Research indicates that this compound can inhibit the growth of breast and colon cancer cells by modulating cell cycle progression and inducing apoptosis. In vitro studies have shown that it effectively reduces cell viability and promotes differentiation in malignant cells, suggesting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism underlying the anticancer effects of 7,8-epoxy-vitamin D3 involves the activation of the vitamin D receptor (VDR), which regulates gene expression related to cell proliferation and apoptosis. This compound has been shown to bind to VDR with high affinity, leading to the transcription of genes that promote cell differentiation and inhibit tumor growth .
Modulation of Cellular Differentiation
Effects on Normal and Cancer Cells
7,8-Epoxy-vitamin D3 not only affects cancer cells but also modulates the proliferation and differentiation of normal cells. It has been reported to enhance the differentiation of myeloid cells into macrophages, which play a crucial role in immune response . This property makes it a candidate for research into therapies aimed at enhancing immune function or treating hematological malignancies.
Therapeutic Applications
Potential in Bone Health
Vitamin D derivatives are known for their role in calcium homeostasis and bone health. The epoxidized form may exhibit enhanced stability and bioactivity compared to traditional vitamin D metabolites. Studies suggest that 7,8-epoxy-vitamin D3 could be investigated for its potential to treat conditions like osteoporosis or rickets by promoting bone mineralization through its action on osteoblasts .
Clinical Trials and Future Directions
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of 7,8-epoxy-vitamin D3 in humans. Its unique properties could lead to novel therapeutic strategies for cancer treatment and metabolic bone diseases.
Summary of Key Findings
Case Studies
-
Breast Cancer Cell Lines
A study demonstrated that treatment with 7,8-epoxy-vitamin D3 resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis via activation of VDR-mediated pathways . -
Colon Cancer Models
In colon cancer models, 7,8-epoxy-vitamin D3 showed a marked reduction in tumor size and improved differentiation status of tumor cells, indicating its potential as a therapeutic agent against colorectal malignancies .
Mechanism of Action
The mechanism of action of 7,8-Epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis. The epoxy group at the 7,8 position may influence the binding affinity and specificity of the compound to VDR, thereby altering its biological effects .
Comparison with Similar Compounds
Oxidation Products of Vitamin D3
7,8-Epoxy-vitamin D3 belongs to a class of vitamin D3 oxidation products (VDOPs) generated during oxidative stress. Key analogs include:
Key Findings :
- Mass Spectrometry Differentiation : 7,8-Epoxy-vitamin D3 lacks the [M + H-16]+ fragment seen in 1-hydroxy-vitamin D3, enabling distinction via high-resolution tandem MS .
- Chromatographic Separation : Using PTAD derivatization and UHPLC-QQQ-MS/MS, 7,8-epoxy-vitamin D3 elutes at 6.9–7.2 min , whereas 1-hydroxy-7,8-epoxy-vitamin D3 elutes earlier (5.9 min ) .
Structurally Modified Vitamin D3 Analogs
2.2.1. 3-Deoxy-1α-hydroxyvitamin D3
- Structure : Lacks the 3β-hydroxyl group of 1α,25-dihydroxyvitamin D3.
- Activity : Acts more rapidly than vitamin D3 but slower than 1α,25-dihydroxyvitamin D3 in stimulating intestinal calcium transport. The absence of the 3β-hydroxyl reduces binding affinity to VDR, highlighting the importance of this group for biological potency .
2.2.2. ED-71 (Eldecalcitol)
- Structure : 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3; modified A-ring with a 2β-propoxy group.
- Activity : Demonstrates 10× stronger osteogenic activity than native 1α,25-dihydroxyvitamin D3, with reduced hypercalcemia risk. Completed Phase III trials for osteoporosis .
2.2.3. C3-Epimers (e.g., 3-epi-1α,25-dihydroxyvitamin D3)
- Structure : Epimerization at the C3 hydroxyl group.
- Activity: Reduced calcemic effects compared to non-epimerized forms. Synthesized via Mitsunobu reactions using DEAD/DIAD reagents .
Stability and Metabolic Comparison
- 7,8-Epoxy-vitamin D3 : Highly sensitive to light and temperature; degraded under prolonged oxidative conditions .
- Vitamin D2 vs. D3 Metabolites : Vitamin D2 derivatives (e.g., 25(OH)D2) show reduced accumulation in serum compared to D3 analogs, suggesting metabolic preference for D3-based compounds .
Biological Activity
7,8-Epoxy-vitamin D3, also known as 1-hydroxy-7,8-epoxy-vitamin D3, is a derivative of vitamin D that exhibits unique biological activities primarily through its interaction with vitamin D receptors (VDR). This compound has garnered attention for its potential therapeutic applications and distinct mechanisms compared to traditional vitamin D forms.
The biological activity of 7,8-epoxy-vitamin D3 is closely linked to its binding affinity for VDR. Upon binding, it modulates gene expression related to calcium and phosphate homeostasis, influencing various cellular processes such as growth, differentiation, and immune response. The presence of the epoxy group at the 7,8 position alters its binding characteristics compared to other vitamin D analogs, potentially leading to unique biological effects.
Comparative Analysis of Vitamin D Compounds
The following table summarizes the structural features and unique properties of various vitamin D compounds relevant to 7,8-epoxy-vitamin D3:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at positions 1 and 25 | Most active form; critical for calcium metabolism |
| 25-Hydroxyvitamin D3 (Calcidiol) | Hydroxyl group at position 25 | Primary circulating form; less active than calcitriol |
| 7-Dehydrocholesterol | Precursor to vitamin D | Converted to vitamin D upon UV exposure |
| 1-Hydroxy-7,8-epoxy-vitamin D3 | Epoxy group at positions 7 and 8 | Unique chemical reactivity; distinct biological activity |
Biological Activity and Research Findings
Research indicates that 7,8-epoxy-vitamin D3 may exert effects similar to other vitamin D derivatives but with distinct regulatory mechanisms. Studies have shown that it can influence cellular processes in various tissues. For instance:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines while exhibiting lower calcemic activity compared to traditional vitamin D forms .
- Its unique structure allows for different interactions with VDR-regulated genes across tissues, suggesting a potential for tissue-specific therapeutic applications .
Case Studies
A notable case study involved a patient experiencing vitamin D intoxication due to excessive intake of vitamin D supplements. This case highlighted the importance of monitoring vitamin D levels and understanding the pharmacokinetics of various vitamin D derivatives, including the potential risks associated with high doses .
Q & A
Q. How should researchers design longitudinal studies to assess 7,8-Epoxy-vitamin D3 metabolism?
- Answer : Longitudinal studies require standardized protocols for sample collection (e.g., fasting plasma, consistent storage at -80°C) and stratification by variables like age, ethnicity, and baseline vitamin D3 status. For example, a cohort of 25 participants (balanced by sex and race) with repeated measurements over 6–12 months can capture metabolic variability. Use regression models to adjust for confounders like seasonal sunlight exposure .
Q. What are the critical steps for ensuring assay reproducibility in 7,8-Epoxy-vitamin D3 quantification?
- Answer : Key steps include:
- Calibration : Use a 6-point calibration curve with deuterated internal standards (e.g., d6-25OHD3) .
- Quality Control (QC) : Include triplicate QC samples at low, medium, and high concentrations to monitor intra- and inter-assay precision (<15% CV) .
- Standardization : Align methods with the Vitamin D Standardization Program (VDSP) to ensure cross-laboratory consistency .
Q. How do storage conditions impact 7,8-Epoxy-vitamin D3 stability in biological samples?
- Answer : 7,8-Epoxy-vitamin D3 is light- and temperature-sensitive. Store samples at -80°C in amber vials to minimize degradation. Avoid freeze-thaw cycles, as even three cycles can reduce recovery by >20% .
Q. What are common sources of contradictory data in 7,8-Epoxy-vitamin D3 research?
- Answer : Discrepancies often arise from:
- Assay Variability : Immunoassays (e.g., ECLIA) may cross-react with structurally similar metabolites, whereas LC-MS/MS provides specificity .
- Population Heterogeneity : Differences in ethnicity, age, or comorbidities (e.g., renal dysfunction) can alter metabolite clearance rates .
Advanced Research Questions
Q. How can researchers resolve interference from 3-epi-25-hydroxyvitamin D3 in 7,8-Epoxy-vitamin D3 assays?
- Answer : Chromatographic separation using a C18 column with a gradient elution (e.g., 40%–95% acetonitrile in 0.1% formic acid) effectively distinguishes 7,8-Epoxy-vitamin D3 from its 3-epi isomer. Confirm identity via MRM transitions (e.g., m/z 413.3→355.3 for 7,8-Epoxy) and compare retention times against reference standards .
Q. What experimental approaches quantify the enzymatic conversion of vitamin D3 to 7,8-Epoxy-vitamin D3 in vitro?
- Answer : Use hepatic microsomal fractions or recombinant CYP27A1/CYP3A4 enzymes incubated with vitamin D3. Monitor reaction kinetics via LC-MS/MS, and validate with inhibitors (e.g., ketoconazole for CYP3A4). Normalize activity to protein concentration and report as pmol metabolite/mg protein/min .
Q. How do genetic polymorphisms influence 7,8-Epoxy-vitamin D3 levels in diverse populations?
- Answer : Perform genome-wide association studies (GWAS) focusing on SNPs in vitamin D-binding protein (GC) or CYP24A1 genes. For example, the rs2282679 variant in GC correlates with reduced 25OHD3 levels, potentially affecting downstream epoxy metabolites. Stratify analyses by ancestry and adjust for environmental factors (e.g., UV exposure) .
Q. What statistical models are optimal for analyzing dose-response relationships in 7,8-Epoxy-vitamin D3 intervention studies?
- Answer : Use mixed-effects models to account for repeated measures and covariates (e.g., baseline 25OHD3, BMI). For non-linear relationships, apply cubic splines or segmented regression. Report effect sizes with 95% confidence intervals and conduct power analyses to ensure adequate sample size (n ≥ 50 per group) .
Q. How can researchers address the stability of 7,8-Epoxy-vitamin D3 in aqueous solutions for in vitro studies?
- Answer : Stabilize solutions with antioxidants (e.g., 0.01% butylated hydroxytoluene) and store in ethanol at -20°C under nitrogen gas. Conduct forced degradation studies under UV light and elevated temperatures (40°C) to establish shelf-life limits .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
